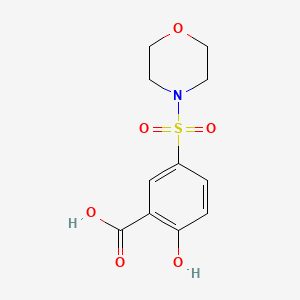

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Overview

Description

The compound “2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid” is a chemical compound with the molecular formula C13H17NO6S . It contains a total of 39 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 39 bonds. It includes 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 sulfonamide .Physical and Chemical Properties Analysis

The compound has a molecular weight of 315.34 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.Scientific Research Applications

Synthesis and Characterization

Eco-Friendly Synthesis

A study outlined an eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, emphasizing the use of water and sodium carbonate as eco-friendly alternatives for producing high-yield and purity products. This method has potential applications in developing new derivatives with significant biological applications (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Electrochemical Cleavage of Azo Bond

Research on the electrochemical reduction of azo-benzoic acids has provided insights into the impact of substituent position and solution pH on electrochemical behavior. This study suggests applications in fields requiring specific electrochemical characteristics for azo compounds and their breakdown products (Mandić, Nigović, & Šimunić, 2004).

Chemical Interactions and Properties

Binding Studies

Using difference spectrophotometry, one study explored the binding of sulfonylureas and phenothiazines to bovine serum albumin, contributing to understanding drug-protein interactions, potentially influencing drug design and delivery systems (Zia & Price, 1975).

Unexpected Chemical Reactions

An unexpected chemical reaction involving sulfur dioxide and 2-alkynylaryldiazonium tetrafluoroborate was reported, leading to benzo[b]thiophene 1,1-dioxides under certain conditions. This highlights the complexity and potential of utilizing morpholine derivatives in synthetic chemistry (Luo, Pan, Chen, Yao, & Wu, 2015).

Applications in Material Science and Biotechnology

Biodegradable Polyesteramides

Research on morpholine derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups, offering potential applications in the development of new materials for medical and environmental purposes (Veld, Dijkstra, & Feijen, 1992).

Corrosion Inhibition

A study on new N-heterocyclic compounds based on 8-hydroxyquinoline demonstrated efficient corrosion inhibition for mild steel in HCl solution. This research opens avenues for developing new corrosion inhibitors in industrial applications (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Properties

IUPAC Name |

2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYVLEQZZGWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353997 | |

| Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91134-85-9 | |

| Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

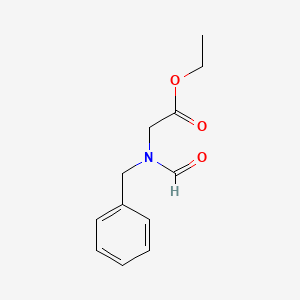

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

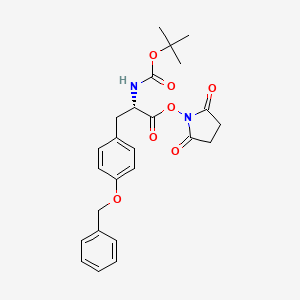

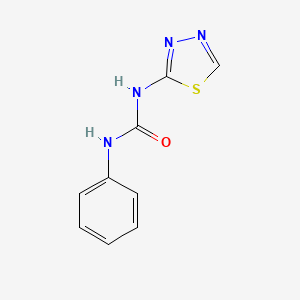

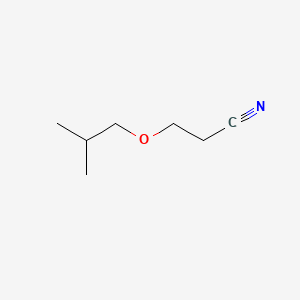

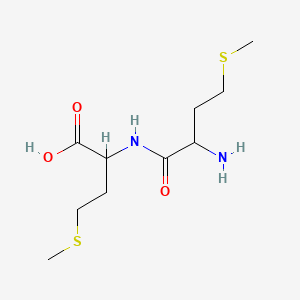

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)